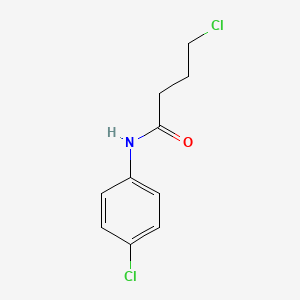

4-chloro-N-(4-chlorophenyl)butanamide

Description

Context and Significance of Amide Derivatives in Chemical and Biological Research

Amide derivatives are a cornerstone of organic chemistry and pharmacology, recognized for their remarkable stability and diverse biological activities. The amide bond's planarity, a result of resonance between the nitrogen lone pair and the carbonyl group, imparts significant rigidity and the capacity for hydrogen bonding—crucial features for molecular interactions with biological targets. sigmaaldrich.comguidechem.com This structural motif is integral to a vast array of natural and synthetic molecules, including many pharmaceuticals. The inherent stability of the amide linkage ensures that molecules maintain their structural integrity under physiological conditions. sigmaaldrich.com Researchers have synthesized numerous amide derivatives that exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. echemi.com

Overview of the Butanamide Scaffold in Scientific Literature

The butanamide scaffold, a four-carbon amide structure, is a recurring motif in medicinal chemistry. Its presence in various molecules has been associated with a range of pharmacological effects. For instance, butanamide derivatives have been investigated for their potential as antidiabetic agents. echemi.com The flexibility and length of the butyl chain, combined with the chemical properties of the amide group, provide a versatile framework for the design of new bioactive compounds.

Rationale for Focused Investigation of 4-chloro-N-(4-chlorophenyl)butanamide

The specific compound, this compound, presents a unique combination of structural features that warrant a focused investigation. It incorporates the butanamide scaffold, a chloro substituent on the butyryl chain, and a 4-chlorophenyl group attached to the amide nitrogen. The presence of chlorine atoms can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its behavior in biological systems. guidechem.com The dual chlorination in this particular molecule makes it an interesting subject for synthetic and potentially biological exploration.

Current Research Landscape and Identified Knowledge Gaps

The current research landscape for this compound appears to be limited, with specific, in-depth studies on this compound being scarce in publicly available literature. While general synthetic routes for similar compounds are known, detailed experimental data, comprehensive spectroscopic analysis, and thorough biological evaluation of this specific molecule are not widely reported. A synthetic route has been described starting from 4-butanolide and 4-chloroaniline (B138754). lookchem.com However, a significant knowledge gap exists regarding its specific chemical properties, crystal structure, and potential pharmacological activities. This lack of dedicated research presents an opportunity for further investigation to fully characterize the compound and explore its potential applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(4-chlorophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-7-1-2-10(14)13-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZXIXIKAVPDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-chloro-N-(4-chlorophenyl)butanamide and Related Amides

Traditional methods for amide bond formation remain fundamental in organic synthesis. These routes typically involve the coupling of an amine with a carboxylic acid or its more reactive derivatives.

A primary and straightforward method for synthesizing this compound is the acylation of 4-chloroaniline (B138754) with 4-chlorobutyryl chloride. This reaction, often referred to as the Schotten-Baumann reaction, is a classic example of nucleophilic acyl substitution. fishersci.co.uk The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the elimination of a chloride ion and a proton (neutralized by a base) yields the stable amide product. fishersci.co.ukchemguide.co.uk

The reaction is typically performed in an aprotic solvent, often in the presence of a base like pyridine (B92270) or a tertiary amine to scavenge the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. fishersci.co.uk Alternatively, an aqueous solution of a base can be used, creating a biphasic system. fishersci.co.uk

General Reaction Scheme:

R-COCl (Acyl Chloride) + R'-NH₂ (Amine) + Base → R-CONH-R' (Amide) + Base·HCl

Table 1: Typical Conditions for Schotten-Baumann Acylation

| Parameter | Description | Common Examples |

|---|---|---|

| Reactants | An amine and an acyl chloride. For the target compound: 4-chloroaniline and 4-chlorobutyryl chloride. | Primary and secondary amines, various acyl chlorides. fishersci.co.uk |

| Solvents | Aprotic solvents that do not react with the acyl chloride. | DCM (Dichloromethane), THF (Tetrahydrofuran), Ethyl acetate. fishersci.co.uk |

| Base | Used to neutralize the HCl byproduct. | Pyridine, Triethylamine (B128534) (TEA), Sodium hydroxide (B78521) solution. fishersci.co.uk |

| Temperature | Reactions are often rapid and can be run at room temperature or below. | 0 °C to room temperature. fishersci.co.uk |

Synthesizing N-aryl amides from nitroarenes provides an alternative route that avoids handling potentially toxic aniline (B41778) precursors directly. nih.gov This process involves two key steps: the reduction of the nitro group to an amine, followed by acylation.

Several methods exist for this transformation. A selective and mild approach utilizes iron dust as the sole reductant and additive in water, starting from commercially available nitroarenes and acyl halides to produce N-aryl amides in good yields. rsc.org Another advanced method merges iron catalysis with visible-light photoredox catalysis to achieve the reductive amidation of chloroalkanes with nitroarenes under mild conditions, avoiding the need for an external reductant. rsc.org

A common laboratory and industrial method involves the reduction of the corresponding nitro compound, 4-nitrochlorobenzene, to 4-chloroaniline, which is then acylated as described previously. wikipedia.org

The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemguide.co.ukchemistrysteps.com To overcome this, various coupling reagents have been developed to activate the carboxylic acid.

One such method employs titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov The reaction is typically performed in pyridine at elevated temperatures, providing the corresponding amides in moderate to excellent yields. nih.gov Another effective reagent is B(OCH₂CF₃)₃, which facilitates the direct amidation of a wide range of carboxylic acids and amines, often allowing for purification by simple filtration without the need for aqueous workup or chromatography. acs.org

Table 2: Comparison of General Amide Synthesis Methods

| Method | Activating/Coupling Agent | Typical Conditions | Reference |

|---|---|---|---|

| Acyl Chloride Route | Thionyl chloride or Oxalyl chloride (to form acyl chloride) | Aprotic solvent, often requires isolation of acyl chloride. | fishersci.co.uk |

| Titanium-Mediated Condensation | Titanium tetrachloride (TiCl₄) | Pyridine, 85 °C. | nih.gov |

| Boron-Based Reagent | B(OCH₂CF₃)₃ | MeCN, 80-100 °C. | acs.org |

Advanced and Novel Synthetic Protocols

Recent advancements in organic chemistry have focused on developing more sustainable and efficient methods for amide synthesis, including one-pot reactions and metal-free catalysis.

Table 3: One-Pot Synthesis of N-Aryl Amides from Nitroarenes

| Step | Reagents | Intermediate | Key Feature |

|---|---|---|---|

| 1. Reduction | Nitroarene, Trichlorosilane (B8805176) (HSiCl₃), Triethylamine (Et₃N) | N-silylated amine | Metal-free reduction. nih.govresearchgate.net |

| 2. Acylation | Anhydride or Lactone (e.g., γ-butyrolactone) | N-Aryl Amide | Trapping of the intermediate in the same pot. nih.govrsc.org |

The development of metal-free catalytic systems for amide bond formation is a significant area of green chemistry research, aiming to avoid issues associated with residual metal toxicity and cost. nih.gov

Metal-free transamidation reactions have emerged as a powerful synthetic tool, allowing for the direct conversion of one amide into another without metal catalysts. nih.gov These protocols can operate under mild conditions and are applicable to a variety of amines, including weakly nucleophilic aromatic amines. nih.gov For example, borinic acid and the organic base DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) have been shown to catalyze transamidation reactions effectively. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have been employed as efficient organocatalysts. One dual-catalysis strategy uses an NHC and visible light to enable the direct, atom-economical synthesis of amides from aldehydes and imines under redox-neutral conditions. acs.org Another approach uses an abnormal NHC-based potassium complex to catalyze the reduction of primary amides to primary amines, showcasing the versatility of NHCs in transformations involving the amide functional group. rsc.org These strategies represent the cutting edge of amide synthesis, offering sustainable alternatives to traditional methods. nih.govnih.gov

Compound Reference Table

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound typically proceeds via the N-acylation of 4-chloroaniline with 4-chlorobutanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The general mechanism, often referred to as the Schotten-Baumann reaction condition when conducted in the presence of a base, provides a clear pathway for the formation of the amide bond. chemistnotes.comblogspot.comvedantu.com

Investigation of Reaction Intermediates

The reaction mechanism for the formation of this compound involves a critical transient species known as a tetrahedral intermediate. vedantu.compearson.com The process can be described in the following steps:

Nucleophilic Attack: The synthesis begins with the lone pair of electrons on the nitrogen atom of 4-chloroaniline acting as a nucleophile. This lone pair attacks the electrophilic carbonyl carbon of 4-chlorobutanoyl chloride. pearson.comchemguide.co.uk This initial attack results in the breaking of the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom. chemguide.co.uk

Formation of the Tetrahedral Intermediate: This nucleophilic addition leads to the formation of a short-lived tetrahedral intermediate. pearson.comdoubtnut.com In this intermediate, the former carbonyl carbon is now bonded to the nitrogen of the aniline, the oxygen (which carries a negative charge), the chlorine atom, and the butyl chain. The nitrogen atom, having donated its electron pair, acquires a positive charge. chemistnotes.comchemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses to reform the stable carbonyl double bond. vedantu.comlibretexts.org As the electron pair from the oxygen atom moves back to re-form the double bond, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. pearson.comlibretexts.org

Deprotonation: The final step involves the deprotonation of the nitrogen atom. A base present in the reaction mixture, such as pyridine or aqueous hydroxide, removes the proton from the nitrogen, neutralizing the positive charge and yielding the final amide product, this compound. chemistnotes.comvedantu.com The base also serves to neutralize the hydrochloric acid (HCl) formed as a byproduct of the reaction. quora.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. Key parameters that are often adjusted include the choice of solvent, the type and amount of base, the use of catalysts, temperature, and reaction time.

One reported synthesis of this compound from 4-butanolide and 4-chloroaniline utilized trichlorosilane and triethylamine in acetonitrile (B52724) at 82°C for 24 hours, achieving a yield of 67%.

Studies on analogous N-acylation reactions provide valuable insights into optimizing the synthesis. The choice of solvent, base, and the potential use of a phase transfer catalyst (PTC) can significantly impact the reaction's efficiency. For instance, in the N-acetylation of anilines with acetyl chloride, different solvents and catalysts have been explored. derpharmachemica.com

Table 1: Effect of Solvent and Phase Transfer Catalyst on N-Acetylation of Aniline

| Solvent | Base | Phase Transfer Catalyst (PTC) | Time (min) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | TBAB | 15 | High |

| DMSO | K₂CO₃ | TBAB | - | - |

| Acetonitrile | K₂CO₃ | TBAB | - | - |

| Ethyl Acetate | K₂CO₃ | TBAB | - | - |

| Chloroform | K₂CO₃ | TBAB | - | - |

Data derived from studies on N-acetylation of anilines with acetyl chloride. derpharmachemica.com

As indicated in the table, Dimethylformamide (DMF) as a solvent in conjunction with potassium carbonate (K₂CO₃) as a base and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst has been shown to be a highly effective system for N-acylation, leading to high yields in a short amount of time. derpharmachemica.com

Furthermore, green chemistry approaches have been investigated for acylation reactions, aiming to reduce the use of hazardous reagents and solvents. One such study focused on the acylation of anilines using acetic acid, which is more environmentally benign than acyl chlorides. ymerdigital.comias.ac.in The optimization of this reaction involved studying the effects of catalyst loading and temperature.

Table 2: Optimization of Aniline Acetylation with Acetic Acid

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| Tartaric Acid | 2.6 | 118 | 75 | ~90 |

| Tartaric Acid | >2.6 | 118 | 75 | Decreased |

Data derived from studies on the acetylation of aniline with acetic acid. ias.ac.in

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 4-chloro-N-(4-chlorophenyl)butanamide by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Amide N-H stretching vibration, often appears as a sharp to medium band. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the chlorophenyl ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the butanamide chain. |

| C=O Stretch (Amide I) | 1630-1680 | Carbonyl stretching vibration of the amide group, typically a strong band. |

| N-H Bend (Amide II) | 1510-1570 | In-plane N-H bending coupled with C-N stretching, a characteristic amide band. |

| C-Cl Stretch | 600-800 | Stretching vibration of the carbon-chlorine bonds. |

These characteristic peaks would confirm the presence of the amide linkage, the aromatic ring, and the alkyl halide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₀H₁₁Cl₂NO), the molecular weight is approximately 232.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 232, accompanied by isotopic peaks at m/z 234 and 236 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for amides include cleavage of the amide bond and fragmentation of the alkyl chain. Key fragment ions might include those corresponding to the chlorophenyl isocyanate cation and the chloro-butyl cation.

X-ray Crystallography and Solid-State Structure

Detailed information regarding the three-dimensional structure of this compound in the solid state can be obtained through single-crystal X-ray diffraction analysis. While a specific crystal structure for this compound is not publicly available, the following subsections describe the type of information that would be obtained from such a study.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography would reveal how the individual molecules of this compound are arranged in the crystal lattice. A key feature of the crystal packing would likely be the formation of intermolecular hydrogen bonds. The amide group, with its N-H donor and C=O acceptor sites, is expected to form hydrogen bonds, linking adjacent molecules into chains or more complex networks. These interactions play a crucial role in stabilizing the crystal structure. Other potential intermolecular interactions could include dipole-dipole interactions and van der Waals forces.

Dihedral Angles and Conformational Preferences

Research Findings on the Molecular and Electronic Structure of this compound Remain Undisclosed in Current Literature

Despite a thorough search of available scientific literature and chemical databases, detailed experimental or computational data specifically elucidating the molecular geometry and electronic distribution of the compound this compound could not be located. Consequently, the construction of a detailed article with specific data tables on its structural and electronic properties is not possible at this time.

The inquiry for information included targeted searches for crystallographic studies, spectroscopic analyses, and computational chemistry reports pertaining to this compound. These methods are standard for determining precise molecular parameters such as bond lengths, bond angles, and dihedral angles, as well as for understanding the distribution of electrons within a molecule.

While research exists for structurally related compounds, such as other N-aryl amides and molecules containing chlorophenyl groups, the strict requirement to focus solely on this compound prevents the extrapolation of that data. The unique combination of the 4-chlorophenyl group and the 4-chlorobutanamide chain creates a specific three-dimensional structure and electronic profile that cannot be accurately inferred from different molecules.

Scientific investigation into the vast number of known chemical compounds is an ongoing process. It is common for many compounds, particularly those that are intermediates in synthesis or have not been the subject of specific research projects, to lack detailed public-domain structural and electronic characterization.

Therefore, the specific research findings required to populate the requested article, including data on molecular geometry and electronic distribution for this compound, are not available in the currently accessible body of scientific literature.

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the optimized molecular geometry and various electronic properties. For molecules like 4-chloro-N-(4-chlorophenyl)butanamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, provide a detailed picture of bond lengths, bond angles, and dihedral angles. nih.gov These calculations are fundamental for understanding the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. nih.govnih.gov Analysis of the HOMO-LUMO gap for this compound would demonstrate the potential for charge transfer within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data This table presents example data typical of DFT calculations for organic molecules. The specific values are illustrative and not experimental data for this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. nih.gov |

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.com Theoretical vibrational frequencies are calculated from the optimized molecular geometry and are typically scaled to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental data. researchgate.net This comparison is vital for the structural confirmation of the synthesized molecule, as the calculated frequencies can be assigned to specific vibrational modes, such as C-H stretching, N-H bending, or C=O stretching. scispace.comresearchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used within DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. scispace.comresearchgate.net By comparing the calculated shifts with experimental spectra, researchers can confirm the chemical environment of each atom in the this compound structure. scispace.com

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies This table illustrates how theoretical data is compared with experimental findings for vibrational analysis of a molecule, based on methodologies described for similar compounds. researchgate.net

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| v(N-H) | 3420 | 3350 | N-H stretching in amide |

| v(C=O) | 1710 | 1685 | C=O stretching in amide |

| v(C-Cl) | 750 | 740 | C-Cl stretching in phenyl ring |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.org For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. nih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation changes. nih.gov

By performing MD simulations, often for nanoseconds or longer, researchers can identify the most stable, low-energy conformations of the molecule in various environments, such as in a vacuum or in a solvent like water. nih.gov This process, known as conformational sampling, is crucial for understanding the molecule's flexibility and the predominant shapes it adopts, which in turn influences its biological activity. chemrxiv.orgnih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Docking simulations place the this compound molecule into the binding site of a target protein, systematically exploring various positions and orientations. researchgate.net The results allow for a detailed analysis of the ligand-protein binding site, identifying the specific amino acid residues that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net Identifying these key interactions is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. researchgate.net

Table 3: Illustrative Ligand-Protein Interactions from a Docking Study This table provides an example of the kind of data generated from a ligand-protein binding site analysis for a hypothetical protein target.

| Amino Acid Residue | Interaction Type | Distance (Å) |

| TYR 210 | Hydrogen Bond (with amide C=O) | 2.9 |

| LEU 352 | Hydrophobic | 3.8 |

| PHE 357 | Hydrophobic (π-π stacking with chlorophenyl ring) | 4.2 |

| SER 208 | Hydrogen Bond (with amide N-H) | 3.1 |

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). researchgate.net This score estimates the strength of the interaction between the ligand and the protein, with more negative values typically indicating a stronger, more favorable binding. researchgate.net By comparing the predicted binding affinities of different molecules, researchers can rank potential candidates for further experimental testing. For this compound, docking studies against various biological targets could help prioritize which pathways to investigate for its potential therapeutic effects.

Identification of Key Interacting Residues

While direct molecular docking studies for this compound are not extensively detailed in publicly available literature, insights can be drawn from studies on structurally analogous compounds. Molecular docking simulations for similar benzamide (B126) and sulfonamide derivatives reveal common types of interactions that are likely crucial for the biological activity of this class of molecules.

Key interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in related chloro-substituted aromatic compounds, the amide group is a prime candidate for forming hydrogen bonds with amino acid residues such as glutamate (B1630785) (Glu) and phenylalanine (Phe). pharmaffiliates.comnih.gov The chlorine atoms on the phenyl ring can participate in halogen bonding and contribute to hydrophobic interactions within the binding pocket of a target protein.

Furthermore, studies on related molecules have shown that aromatic rings, like the chlorophenyl group in the target compound, can engage in pi-pi stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and histidine (His). nih.gov Electrostatic or charge-charge interactions have also been observed between functional groups on similar ligands and charged residues like aspartate (Asp) on a protein target. pharmaffiliates.comnih.gov These findings suggest that the binding of this compound to a biological target would likely be stabilized by a network of such interactions with specific residues in a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. fda.gov The fundamental principle is that the structure of a molecule dictates its activity, and this relationship can be quantified and used for prediction. QSAR models are powerful tools in drug discovery for prioritizing compounds, screening virtual libraries, and guiding the optimization of lead candidates. fda.gov

The general form of a QSAR model can be expressed as: Activity = f(molecular descriptors) + error

This process involves calculating numerical representations of molecular features (descriptors), selecting the most relevant ones, and using statistical methods to build a predictive model.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For this compound, several key descriptors can be computationally derived to serve as variables in a QSAR model. These include topological, electronic, and structural features.

Key molecular descriptors relevant to QSAR studies include:

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

Rotatable Bonds: The number of rotatable bonds is a measure of the molecule's conformational flexibility. A higher number of rotatable bonds can correlate with better binding to a target but may also lead to a loss of entropy upon binding.

Hydrogen Bond Acceptors/Donors: These counts represent the number of atoms in the molecule that can accept or donate a hydrogen bond, respectively. These are critical for understanding potential interactions with biological macromolecules. pharmaffiliates.com

| Molecular Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | |

| Rotatable Bond Count | 5 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Molecular Weight | 254.71 g/mol |

Predictive Models for Biological Activity

Predictive models for biological activity are the ultimate goal of QSAR studies. Once molecular descriptors are calculated for a series of compounds with known biological activities, a mathematical model is constructed to predict the activity of new, untested molecules. These models can range from simple linear regression to more complex machine learning algorithms like random forests or support vector machines.

The development of such a model for this compound and its analogues would involve:

Data Set Preparation: Assembling a collection of molecules structurally related to this compound with experimentally measured biological activity against a specific target.

Model Building: Using statistical software to find a correlation between the molecular descriptors (from section 4.4.1) and the measured activity.

Validation: Testing the model's predictive power using internal (cross-validation) and external validation sets to ensure its robustness and generalizability. fda.gov

A validated QSAR model can significantly accelerate research by enabling virtual screening of large chemical libraries to identify promising candidates for synthesis and experimental testing, thereby reducing costs and time. This approach allows researchers to prioritize compounds that are most likely to exhibit the desired biological effect. fda.gov

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies

Inhibition of Specific Enzymes

Limited direct research has been conducted on the inhibitory effects of 4-chloro-N-(4-chlorophenyl)butanamide on a wide range of enzymes. However, studies on structurally similar compounds provide insights into its potential activities.

Lipoxygenase: Research on a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides has demonstrated significant inhibitory activity against 15-lipoxygenase (15-LOX) nih.gov. Several compounds in this series, which feature the 4-chlorophenyl group, displayed potent inhibition with IC50 values in the micromolar range nih.gov. This suggests that the 4-chlorophenyl moiety may be a key pharmacophore for lipoxygenase inhibition.

Acetylcholinesterase and Butyrylcholinesterase: There is a lack of specific data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound. However, the general class of N-substituted amides and related heterocyclic compounds has been explored for cholinesterase inhibitory potential. For example, a study on pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines, where substitutions on a phenyl ring included chloro groups, identified compounds with potent AChE and BChE inhibitory activity nih.gov.

Cyclooxygenase, BRAF, Alpha-glucosidase, Aminobutyrate Transaminase, and Thymidylate Synthase: Currently, there is no available scientific literature detailing the inhibitory activity of this compound against cyclooxygenase (COX), BRAF, alpha-glucosidase, aminobutyrate transaminase, or thymidylate synthase.

The following table summarizes the available inhibitory data for structurally related compounds.

| Enzyme | Related Compound Class | IC50 Value | Source |

| VEGFR-2 | bis( acs.orgnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative (4-chloro substituted) | 9.4 nM | nih.gov |

| 15-Lipoxygenase | 4-Chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides | 17.43 ± 0.38 to 27.53 ± 0.82 µM | nih.gov |

| Acetylcholinesterase | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine derivative | 0.11 µM | nih.gov |

| Butyrylcholinesterase | Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidine derivative | 3.4 µM | nih.gov |

Kinetic and Mechanistic Characterization of Enzyme-Ligand Interactions

Detailed kinetic and mechanistic studies for the interaction of this compound with the aforementioned enzymes are not currently available in the scientific literature. Such studies, which would typically involve determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constants (Ki), are crucial for understanding the precise mechanism of action at the molecular level. General methodologies for these types of studies often involve constructing double reciprocal plots, such as Lineweaver-Burk plots, to analyze the enzyme kinetics in the presence and absence of the inhibitor .

Receptor Modulation and Functional Characterization (e.g., Free Fatty Acid Receptor 2 Agonism)

While direct studies on this compound are scarce, a structurally similar compound, 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide (4-CMTB) , has been extensively studied as a modulator of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. It is important to note that the following findings pertain to 4-CMTB and may not be directly extrapolated to this compound.

Agonist, Antagonist, and Allosteric Modulation Profiles

4-CMTB has been identified as a selective ago-allosteric modulator of FFA2. This means it acts as both a direct agonist and a positive allosteric modulator of the receptor's response to its endogenous ligands, the short-chain fatty acids (SCFAs) acs.org. As an agonist, it can activate the receptor on its own. As a positive allosteric modulator, it enhances the signaling effects of SCFAs. This dual activity is a unique pharmacological profile. The allosteric binding site of 4-CMTB is distinct from the orthosteric site where endogenous agonists bind acs.org.

Ligand-Induced Signaling Pathway Activation

The activation of FFA2 by its agonists, including the ago-allosteric modulator 4-CMTB, leads to the activation of multiple downstream signaling pathways. FFA2 is a G protein-coupled receptor (GPCR) that can couple to different G proteins, leading to diverse cellular responses.

The binding of an agonist to FFA2 can initiate signaling cascades that result in an increase in intracellular calcium concentrations and the modulation of cyclic AMP (cAMP) levels. Studies on 4-CMTB have shown that its activation of FFA2 can trigger these signaling events. The extracellular loop 2 (ECL2) of the FFA2 receptor has been identified as a crucial component for mediating the allosteric communication between the orthosteric and allosteric binding sites acs.org.

Cellular Activity Profiling (in vitro studies)

Direct in vitro cellular activity profiling of this compound is not extensively documented. However, research on structurally related compounds provides some indication of its potential biological effects at the cellular level.

A study on novel acetylenic thioquinolines containing a 4-chloro-2-butynyl group, which shares some structural similarity with the butanamide backbone, demonstrated in vitro antiproliferative activity against a panel of human and murine cancer cell lines. These compounds were tested against human colorectal adenocarcinoma (SW707), leukemia (CCRF/CEM), and breast cancer (T47D) cell lines, as well as murine leukemia (P388) and melanoma (B16) cell lines. Several of these compounds exhibited significant cytotoxic activity, with ID50 values (the concentration that inhibits 50% of cell proliferation) in the low microgram per milliliter range.

While these findings are for related structures, they suggest that the presence of a chloro-substituted alkyl chain attached to an aromatic system could be a feature associated with antiproliferative effects. Further in vitro studies on this compound are necessary to determine its specific cellular activity profile.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound, SAR can be analyzed by considering its three main components: the N-(4-chlorophenyl) group, the (4-chlorophenyl)butanamide group, and the butanamide linker.

Modifications to the butanamide backbone and the aromatic rings are key strategies for optimizing the biological activity of lead compounds.

Butanamide Backbone: The length, rigidity, and polarity of the linker connecting the two aromatic moieties are critical. In SAR studies of other compound series, increasing the length and bulk of alkyl substituents has been associated with increased receptor affinity and efficacy, up to a certain point nih.gov. For the butanamide chain, modifications could include altering its length (e.g., to propanamide or pentanamide), introducing double bonds to increase rigidity, or adding functional groups like hydroxyls or ketones to modulate polarity and potential hydrogen bonding interactions.

Aromatic Rings: The substitution pattern on the phenyl rings dramatically influences electronic properties and steric hindrance. In a series of nicotinamide derivatives, for example, the activity against C. albicans was found to be highly sensitive to the substituents on the phenyl ring mdpi.com. For this compound, moving the chloro group to the ortho or meta positions, or replacing it with other functional groups (e.g., methyl, methoxy, trifluoromethyl), would likely result in significant changes in bioactivity by altering how the molecule fits into a target binding site.

Halogen atoms, particularly chlorine, are frequently incorporated into drug candidates to enhance their biological profiles. The introduction of halogens can increase a compound's bioactivity for several reasons nih.gov.

Lipophilicity: Halogens increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

Metabolic Stability: The presence of a strong carbon-halogen bond can block positions on the aromatic ring that are susceptible to metabolic oxidation, thereby increasing the compound's half-life.

Target Binding: Halogens can form specific, favorable interactions known as "halogen bonds" with electron-donating atoms (like oxygen or nitrogen) in a protein's binding pocket, thus enhancing binding affinity nih.gov. The two chlorine atoms in this compound are therefore likely to be critical determinants of its activity, contributing to both its pharmacokinetic properties and its direct interaction with a biological target. The presence of chlorine on both phenyl rings suggests a design intended to maximize these effects.

Rational drug design uses structural information about a target to create new, more effective compounds mq.edu.au. Based on the SAR principles discussed, several strategies could be employed to design derivatives of this compound with potentially enhanced potency and selectivity.

Target-Specific Modifications: If a biological target were identified, its 3D structure could be used to guide modifications. For example, if the binding pocket is large, bulkier substituents could be added to the phenyl rings to improve van der Waals interactions.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be developed based on a series of active analogues azolifesciences.com. This involves identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for activity and their optimal spatial arrangement.

Bioisosteric Replacement: The chlorine atoms could be replaced with other halogens (F, Br, I) or with other bioisosteres like a trifluoromethyl group (-CF3) to fine-tune electronic and steric properties. Similarly, the amide linker is a common functional group in bioactive molecules and can be replaced by other groups, such as a sulfonamide, to alter chemical properties while potentially retaining or improving activity nih.gov. An in silico-guided approach, using computational docking and molecular dynamics, could predict which modifications are most likely to improve binding affinity and potency nih.gov.

The following table summarizes the key SAR principles for this class of compounds.

| Structural Component | Modification Strategy | Potential Effect on Bioactivity |

| Butanamide Backbone | Alter chain length (increase/decrease) | Modulate flexibility and distance between rings |

| Introduce unsaturation (double bonds) | Increase rigidity, potentially improving binding | |

| Add polar functional groups (e.g., -OH) | Alter solubility and hydrogen bonding potential | |

| Aromatic Rings | Change position of Cl (ortho, meta) | Alter steric and electronic profile |

| Replace Cl with other groups (e.g., -CH3, -OCH3) | Modulate lipophilicity and target interactions | |

| Halogen Substituents | Replace Cl with F, Br, or I | Fine-tune lipophilicity and halogen bonding strength |

Advanced Research Perspectives and Future Directions

Exploration of Novel Biological Targets and Therapeutic Areas

The structural components of 4-chloro-N-(4-chlorophenyl)butanamide, namely the N-aryl amide and the chlorophenyl group, are common pharmacophores found in a wide range of therapeutic agents. This suggests that the compound could be explored for various biological activities.

Derivatives of butanamide and related amides have shown significant promise in several therapeutic areas. For instance, α-substituted amides are recognized as a key pharmacophore for antiepileptic drugs. nih.govnih.gov Research into butanamide derivatives has also identified compounds with dual inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), positioning them as potential anti-inflammatory agents for conditions like osteoarthritis. nih.gov Furthermore, analogues of the biaryl pyrazole (B372694) carboxamide, which includes an amide linkage, have been investigated as antagonists for the cannabinoid CB1 receptor, indicating a potential role in neuromodulatory and metabolic disorders. nih.gov

The 4-chlorophenyl group is a common substituent in many approved drugs and investigational compounds. For example, the non-steroidal anti-inflammatory drug (NSAID) Indometacin contains a 4-chlorobenzoyl group and functions by inhibiting cyclooxygenase enzymes. wikipedia.org N-aryl groups are also critical components of potent cyclin-dependent kinase (CDK) inhibitors, which are key targets in cancer therapy. nih.gov The presence of this moiety in this compound suggests that it could be investigated for anticancer or anti-inflammatory properties. Other compounds containing a chlorophenyl group have been shown to modulate the function of muscarinic acetylcholine (B1216132) receptors and 5-hydroxytryptamine (5-HT) receptors, pointing towards possible applications in gastrointestinal motility disorders. mdpi.com

Given this background, future research could screen this compound against a panel of biological targets.

Table 1: Potential Therapeutic Areas and Biological Targets for Future Investigation

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Structurally Similar Compounds | Citation(s) |

|---|---|---|---|

| Neurology | Ion Channels, Neuronal Nicotinic Acetylcholine Receptors, Cannabinoid Receptors (CB1) | The α-substituted amide is a known pharmacophore for antiepileptics. Amide analogues act as CB1 receptor antagonists. | nih.govnih.govnih.gov |

| Inflammation | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Butanamide derivatives can be dual COX/5-LOX inhibitors. The 4-chlorophenyl group is present in NSAIDs like Indometacin. | nih.govwikipedia.org |

| Oncology | Cyclin-Dependent Kinases (CDKs) | N-aryl groups are found in potent pan-CDK inhibitors. | nih.gov |

| Gastroenterology | Muscarinic Acetylcholine Receptors, 5-HT Receptors | Chlorophenyl-containing molecules can modulate these receptors, affecting smooth muscle contractility. | mdpi.com |

Development of Advanced Methodologies for Synthesis and Characterization

Advancements in chemical synthesis and analytical characterization are crucial for accelerating the research and development of novel compounds like this compound.

Advanced Synthesis Methodologies

The traditional synthesis of N-aryl amides involves the coupling of an amine with a carboxylic acid derivative, often requiring coupling reagents or harsh conditions. mdpi.comacs.org While this compound can be prepared by reacting 4-chlorobutanoyl chloride with 4-chloroaniline (B138754), modern synthetic chemistry offers more efficient and sustainable alternatives. These include:

Mechanochemical Synthesis: This solvent-free method uses mechanical force (ball milling) to drive reactions, offering rapid, scalable, and high-yielding synthesis of N-aryl amides from aryl halides and O-protected hydroxamic acids. researchgate.net

Umpolung Amide Synthesis (UmAS): This approach reverses the typical polarity of reactants, allowing for the synthesis of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines under mild, base-promoted conditions, which can be crucial for preparing chiral analogues with high enantiopurity. nih.gov

Iron-Mediated Reductive Amidation: A green chemistry approach that uses inexpensive and non-toxic iron dust as a reductant to synthesize N-aryl amides directly from readily available nitroarenes and acyl chlorides in water. rsc.org

Hypervalent Iodine-Mediated Rearrangement: A protocol for preparing N-arylamides from amidines, which can be derived from nitriles, offering an alternative pathway from different starting materials. mdpi.com

Advanced Characterization Techniques

Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of a new chemical entity. A suite of advanced analytical techniques would be employed for this compound. researchgate.net

Table 2: Advanced Characterization Techniques and Their Applications

| Technique | Application | Citation(s) |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including connectivity (¹H, ¹³C NMR) and the chemical environment of specific nuclei (e.g., ¹⁹F, ⁵⁵Mn for catalysts). | numberanalytics.comacs.orgacs.org |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition (High-Resolution MS) and can be used to elucidate structure through fragmentation patterns. | nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. | numberanalytics.comnih.gov |

| Single-Crystal X-ray Diffraction (SCXRD) | Offers unambiguous determination of the three-dimensional molecular structure at atomic resolution, including stereochemistry, and provides insights into crystal packing. | nih.govrsc.org |

| Thermal Analysis (TGA/DSC) | Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability, melting point, and phase transitions. | nih.gov |

| Raman Spectroscopy | A non-destructive technique providing information on vibrational modes, complementary to FT-IR, and useful for analyzing molecular structure. | numberanalytics.com |

Integration of Computational and Experimental Approaches for Drug Discovery Pipeline Enhancement

The modern drug discovery process relies heavily on the synergy between computational modeling and experimental validation to streamline the identification and optimization of lead compounds. wiley.com This integrated approach would be highly beneficial for investigating the therapeutic potential of this compound and its analogues.

Computational tools can predict a molecule's properties and biological activity before it is synthesized, saving significant time and resources. wiley.com Key in silico methods include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, such as a protein or DNA. researchgate.netnih.gov It can help identify potential biological targets for this compound and elucidate its mechanism of action at a molecular level. nih.govajchem-a.commdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. wiley.com By building a QSAR model with a series of butanamide analogues, researchers could predict the activity of new designs and prioritize the most promising candidates for synthesis.

ADME/Tox Prediction: Computational models can forecast a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. nih.gov This is critical for early-stage evaluation of a compound's drug-like potential.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com

The predictions generated from these computational studies would then guide the experimental work. For example, compounds predicted to have high binding affinity for a specific receptor would be synthesized and tested in corresponding in vitro binding and functional assays. The experimental results would, in turn, be used to refine the computational models, creating a powerful iterative cycle for lead optimization.

Table 3: Hypothetical Integrated Drug Discovery Workflow

| Stage | Activity | Methods | Desired Outcome |

|---|---|---|---|

| 1. Target Identification | In silico screening of this compound against a library of known drug targets. | Molecular Docking, Pharmacophore Modeling | A ranked list of potential biological targets. |

| 2. Hit Validation | In vitro screening against top-ranked targets from Stage 1. | Radioligand Binding Assays, Enzyme Inhibition Assays | Experimental confirmation of interaction with one or more targets (a "hit"). |

| 3. Lead Generation | Design and in silico evaluation of a virtual library of analogues. | QSAR, Molecular Docking, ADME/Tox Prediction | A focused set of analogues with predicted improvements in potency, selectivity, and drug-like properties. |

| 4. Lead Optimization | Synthesis and experimental testing of the prioritized analogues. | Advanced Synthetic Methods, In Vitro and Cellular Assays | Identification of a "lead compound" with a desirable balance of activity, selectivity, and ADME properties. |

| 5. Preclinical Evaluation | In vivo testing of the lead compound in animal models of disease. | Pharmacokinetic and Pharmacodynamic Studies | Proof-of-concept for therapeutic efficacy and safety in a living organism. |

Broader Academic and Industrial Implications of Butanamide Research

The study of specific molecules like this compound contributes to a broader understanding of chemical biology and has implications for both academia and industry.

Academic Implications

The amide bond is a cornerstone of organic chemistry and biology, and the butanamide scaffold is a versatile platform in medicinal chemistry. numberanalytics.com Research into butanamide derivatives helps to expand the toolbox of chemical probes available to researchers for exploring biological systems. The discovery of new scaffolds is crucial for tackling challenging new drug targets, such as protein-protein interactions. nih.gov Synthesizing and characterizing novel butanamides and evaluating their biological activities contribute to the fundamental knowledge of structure-activity relationships (SAR). nih.gov These studies can reveal subtle electronic and steric effects that govern molecular recognition, providing valuable data for refining predictive computational models.

Industrial Implications

The pharmaceutical industry is in constant need of new chemical entities with novel mechanisms of action. The butanamide and sulfonamide scaffolds have proven to be versatile in drug discovery, leading to numerous FDA-approved drugs. nih.gov Compounds like this compound, containing both a butanamide core and a chlorophenyl group, represent a class of molecules that could yield new lead compounds for various diseases. wikipedia.org The development of efficient and scalable synthetic routes for these compounds is also of significant industrial interest. rsc.org

Beyond pharmaceuticals, N-aryl amides have applications in materials science. For example, novel polycyclic fused amide derivatives have been developed as emitters for high-efficiency organic light-emitting diodes (OLEDs), particularly for achieving stable blue emissions. mdpi.com While the direct application of this compound in this area is speculative, it highlights the potential for amide-containing small molecules to find use in advanced materials. The nitrile group, a precursor to amides, is also a valuable functional group in materials and pharmaceuticals. acs.org Ultimately, research into scaffolds like butanamide drives innovation across the chemical and life sciences industries, from drug discovery to the development of new materials.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(4-chlorophenyl)butanamide, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic acyl substitution. A common protocol involves reacting 4-chlorobutanoyl chloride with 4-chloroaniline in a basic aqueous medium (e.g., NaOH) under controlled temperatures (0–5°C) to minimize side reactions. Key parameters include:

- Solvent choice : Dichloromethane or THF for solubility and inertness.

- Stoichiometry : A 1:1.2 molar ratio of 4-chloroaniline to 4-chlorobutanoyl chloride ensures complete conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity.

For scale-up, continuous flow reactors improve efficiency and reduce byproducts .

Q. How can crystallographic data be leveraged to confirm the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal growth : Slow evaporation of a saturated ethanol solution at 25°C.

- Data collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Critical parameters include bond angles (e.g., C–SO₂–NH–C torsion angles) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming columnar chains). Compare results with analogous sulfonamides to validate geometry .

Q. What analytical techniques are essential for characterizing the stability and reactivity of this compound under varying conditions?

Methodological Answer:

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic stability : Monitor degradation in buffered solutions (pH 1–12) via HPLC.

- Oxidative/Reductive susceptibility : React with KMnO₄ (oxidation) or NaBH₄ (reduction) and analyze products via LC-MS.

- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilicity. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set.

- Molecular docking : Screen against targets like COX-2 or EGFR using AutoDock Vina. Validate docking poses with MD simulations (GROMACS) to analyze binding stability.

- SAR analysis : Compare with analogs (e.g., 4-chloro-N-(3-nitrophenyl)butanamide) to identify critical substituent effects on activity .

Q. How should researchers address contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

- Cross-validation : Compare SC-XRD bond lengths/angles with DFT-optimized geometries.

- Dynamic NMR : Resolve discrepancies in rotameric populations (e.g., amide bond rotation) using variable-temperature ¹H-NMR.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl⋯Cl contacts) to explain packing anomalies .

Q. What strategies are effective for studying the compound’s potential as a kinase inhibitor in oncology research?

Methodological Answer:

- In vitro assays : Perform kinase profiling (e.g., SelectScreen® Kinase Panel) at 10 µM to identify hits.

- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7, A549) using MTT assays.

- Mechanistic studies : Western blotting to assess phosphorylation inhibition (e.g., ERK, AKT pathways).

- Toxicity profiling : Use zebrafish embryos (FET assay) to evaluate developmental toxicity .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for chlorophenyl-substituted butanamides?

Methodological Answer:

- Analog synthesis : Vary substituents (e.g., nitro, methyl, sulfonyl groups) on the phenyl ring.

- Biological testing : Compare IC₅₀ values across analogs in target-specific assays.

- 3D-QSAR : Build CoMFA/CoMSIA models using biological data to map electrostatic/hydrophobic fields.

- Crystallographic overlay : Superimpose X-ray structures to correlate steric effects with activity .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicology of this compound?

Methodological Answer:

- Persistence studies : OECD 301B test (ready biodegradability) in activated sludge.

- Bioaccumulation : Calculate logP via shake-flask method (OECD 117).

- Aquatic toxicity : Daphnia magna acute immobilization test (OECD 202).

- Metabolite identification : Use high-resolution LC-QTOF-MS to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.